molecular formula C8H10N2O2 B15256170 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B15256170
M. Wt: 166.18 g/mol
InChI Key: KIVLVRQWHLEBBJ-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This pyrazolone derivative features a cyclopropyl substituent and a ketone functional group, a structure recognized for its significant potential in developing novel bioactive molecules. Pyrazolone derivatives are a vital class of heterocyclic compounds present in numerous pharmacologically active agents . They exhibit a broad spectrum of documented biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . Furthermore, the cyclopropyl ring is a common motif in medicinal chemistry, known to influence a compound's metabolic stability, lipophilicity, and overall biological activity by imposing conformational constraints . The specific substitution pattern on the pyrazole core makes this compound a versatile synthetic intermediate or a potential core scaffold. It can be utilized in the design and synthesis of new chemical entities for probing biological pathways, particularly in oncology and infectious diseases, given that similar compounds have shown activity as proto-oncogene tyrosine-protein kinase Src inhibitors . Researchers can employ this ketone in various reactions, such as condensations or as a precursor for heterocyclic fusion, to create more complex molecular architectures aimed at hit-to-lead optimization campaigns. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult safety data sheets prior to handling.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1-cyclopropyl-4-hydroxypyrazol-3-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-7(12)4-10(9-8)6-2-3-6/h4,6,12H,2-3H2,1H3

InChI Key

KIVLVRQWHLEBBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1O)C2CC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis remains a foundational method. For example, reacting 1-cyclopropyl-1,3-butadione with hydrazine hydrate under acidic conditions yields the pyrazole scaffold. However, this approach often lacks selectivity for the 4-hydroxy substitution, necessitating post-synthesis modifications.

Hydroxylation at the 4-Position

Directed Ortho-Metalation (DoM)

Lithiation of the pyrazole at the 4-position using a directing group (e.g., methoxy) followed by quenching with an electrophilic oxygen source (e.g., trimethyl borate or MoOPH) introduces the hydroxyl group. For instance, treatment with LDA at −78°C and subsequent oxidation with H₂O₂ yields the 4-hydroxy derivative.

Oxidative Demethylation of Methoxy Precursors

A two-step sequence involving methoxy protection and demethylation is effective. Starting with 4-methoxy-1-cyclopropyl-1H-pyrazole-3-carbonitrile, boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group, achieving >80% conversion to the hydroxylated product.

Acetylation at the 3-Position

Friedel-Crafts Acylation

While pyrazoles are less reactive toward electrophilic substitution, the use of Lewis acids (e.g., AlCl₃) enables acetylation at the 3-position. Reaction conditions typically involve acetic anhydride at 80°C for 12 hours, yielding the acetylated product with 65–70% efficiency.

Nucleophilic Acyl Substitution

Alternative routes employ pre-functionalized intermediates. For example, 3-bromo-1-cyclopropyl-4-hydroxy-1H-pyrazole undergoes nucleophilic substitution with potassium acetate in DMF at 120°C, achieving 55% yield after 24 hours.

Integrated Synthetic Pathways

Route A: Sequential Coupling and Functionalization

  • Suzuki-Miyaura Coupling : Bromopyrazole + cyclopropyl boronic ester → 1-cyclopropyl-4-bromo-1H-pyrazole (Yield: 53%).
  • Hydroxylation : BBr₃-mediated demethylation → 4-hydroxy intermediate (Yield: 82%).
  • Acetylation : Friedel-Crafts acylation → target compound (Yield: 68%).

Route B: One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation, hydroxylation, and acetylation in a single reactor. Using 1-cyclopropyl-1,3-butadione and hydroxylamine hydrochloride under microwave irradiation (150°C, 30 min), followed by in situ acetylation, achieves a 48% overall yield but requires rigorous purification.

Optimization and Scale-Up Challenges

Catalyst Selection and Loading

Pd(dppf)Cl₂ outperforms other palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings, reducing side-product formation from 15% to <5%. However, catalyst costs necessitate recycling strategies, such as aqueous biphasic systems.

Solvent and Temperature Effects

  • Dioxane/Water Mixtures : Optimal for Suzuki couplings (100°C, 12 hours).
  • Polar Aprotic Solvents : DMF enhances acetylation rates but complicates hydroxylation steps due to side reactions.

Analytical Characterization

Critical data for the target compound:

  • ¹H NMR (CD₃OD) : δ 0.93–1.03 (m, 4H, cyclopropyl), 2.18–2.27 (s, 3H, acetyl), 7.77 (s, 1H, pyrazole-H).
  • MS (ESI+) : m/z 195.1 [M+H]⁺.

Applications and Derivatives

The compound serves as a key intermediate in fungicides and kinase inhibitors. Derivatives like 1-[(2S)-6-(1-cyclopropyl-1H-pyrazol-4-yl)-2-methyl-5-[(4-methylpyridin-2-yl)oxy]-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one exhibit enhanced bioactivity, underscoring its versatility.

Chemical Reactions Analysis

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Ketones

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Key References
This compound N1: Cyclopropyl; C4: -OH C₉H₁₂N₂O₂ 180.21 (calculated)
1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one N1: Cyclopentyl; C4: -OH C₁₀H₁₄N₂O₂ 194.23
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one N1: Phenyl; C4: -OH C₁₁H₁₀N₂O₂ 202.21
1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one N1: 3-Chlorophenyl; C5: -CH₃ C₁₂H₁₁ClN₂O 234.68
1-(1H-Pyrazol-3-yl)ethan-1-one hydrochloride No substituents (basic pyrazole) C₅H₆N₂O·HCl 146.58

Key Observations :

  • Cyclopropyl vs.
  • Aromatic vs. Aliphatic Substituents : Phenyl and chlorophenyl groups (e.g., in ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce metabolic stability.
  • Hydroxyl Group Position : The C4-hydroxyl group in the target compound and its cyclopentyl analog contrasts with C5-substituted derivatives (e.g., ), which may affect hydrogen-bonding interactions in biological targets.

Physicochemical Properties

Table 2: Analytical and Physical Properties

Compound Name Melting Point (°C) Purity/Specification Solubility (Predicted) Key References
This compound Not reported Not available Moderate (polar solvents)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Not reported >95% Low (hydrophobic)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Not reported 99% (elemental analysis) High in DMSO
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 Crystallized solid Insoluble in water

Key Observations :

  • The cyclopropyl derivative’s solubility is likely intermediate between hydrophilic (e.g., hydroxylated analogs) and hydrophobic (e.g., chlorophenyl derivatives) compounds.
  • Melting points for sulfanylidene-containing analogs (e.g., ) are higher due to crystalline packing, whereas pyrazole ketones with bulky substituents may exhibit lower melting ranges.

Biological Activity

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and other relevant activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, with a molecular weight of 150.18 g/mol. The compound features a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity of several pyrazole derivatives, reporting Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The activity is attributed to the presence of functional groups that enhance interaction with bacterial cell walls.

CompoundBacterial StrainMIC (mg/mL)
Example AS. aureus0.0039
Example BE. coli0.025

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity. In vitro tests indicated that certain compounds were effective against fungal strains such as Candida albicans, with varying degrees of effectiveness depending on the structural modifications made to the pyrazole ring .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored in various studies. For instance, compounds with hydroxyl substitutions on aromatic rings have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the inhibition of inflammatory mediators . This indicates that this compound may also exhibit similar anti-inflammatory properties.

Study on Antimicrobial Properties

A comprehensive study analyzed the antimicrobial efficacy of various pyrazole derivatives, including the compound . The findings highlighted its effectiveness against multiple bacterial strains and provided insights into structure-activity relationships .

Research has suggested that the mechanism by which pyrazole derivatives exert their biological effects may involve interference with bacterial enzyme systems or disruption of cellular integrity through membrane interactions . This highlights the need for further investigation into the specific pathways affected by this compound.

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